molecular formula C6H3ClINO3S B14842183 4-Formyl-6-iodopyridine-2-sulfonyl chloride

4-Formyl-6-iodopyridine-2-sulfonyl chloride

Cat. No.: B14842183
M. Wt: 331.52 g/mol
InChI Key: CWXGNOVTCMFZHU-UHFFFAOYSA-N
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Description

4-Formyl-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S and a molecular weight of 331.52 g/mol . This compound is notable for its unique structure, which includes a formyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-6-iodopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from pyridine derivativesSpecific reagents and catalysts, such as iodine and chlorosulfonic acid, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-6-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyridine derivatives, while oxidation of the formyl group produces carboxylic acids .

Mechanism of Action

The mechanism of action of 4-Formyl-6-iodopyridine-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The formyl group can participate in redox reactions, altering the oxidative state of target molecules .

Properties

Molecular Formula

C6H3ClINO3S

Molecular Weight

331.52 g/mol

IUPAC Name

4-formyl-6-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(3-10)1-5(8)9-6/h1-3H

InChI Key

CWXGNOVTCMFZHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)I)C=O

Origin of Product

United States

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